3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid
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Overview
Description
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol It is characterized by the presence of a trifluoromethyl group attached to a hydroxyethyl side chain on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the hydroxyethyl group onto the benzene ring. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with a trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Formation of 3-(2,2,2-Trifluoro-1-carboxyethyl)benzoic acid.
Reduction: Formation of 3-(2,2,2-Trifluoroethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the hydroxyethyl group.
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid: Similar structure but with the hydroxyethyl group in a different position.
Uniqueness
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4,7,13H,(H,14,15) |
InChI Key |
NJMNOIZJNOZPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)O |
Origin of Product |
United States |
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